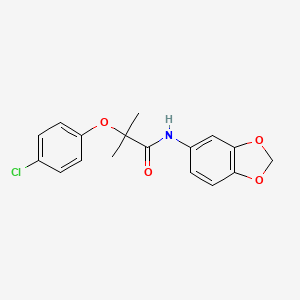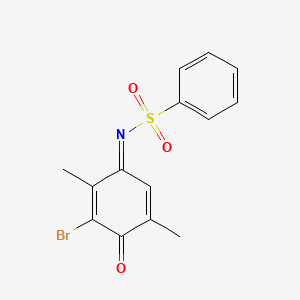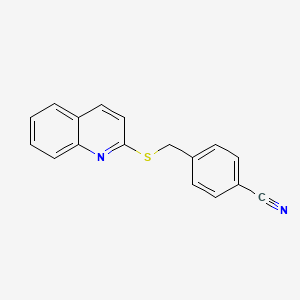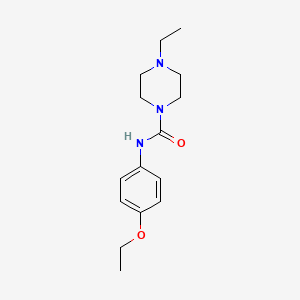
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is a complex organic compound characterized by its multiple chloro and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting with the chlorination of the phenyl ring and the introduction of the methoxy group. One common method is the reaction of 3-chloro-2-methylphenylamine with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Using nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different halogenated or alkylated derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is used to study enzyme inhibition and receptor binding. Its structural similarity to certain natural compounds allows it to be used as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism by which 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2,5-Dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
3,5-Dichloro-2-methylphenylboronic acid
Uniqueness: 3,5-Dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is unique due to its combination of chloro and methoxy groups, which provide distinct chemical properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its versatility and unique properties make it a valuable compound in various scientific and industrial contexts.
属性
IUPAC Name |
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-8-10(16)4-3-5-13(8)19-15(20)9-6-11(17)14(21-2)12(18)7-9/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVIVQPAFAMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)




![7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5716358.png)

![N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5716375.png)

![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxy-3-nitrobenzoate](/img/structure/B5716384.png)


![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
